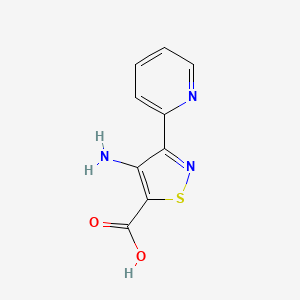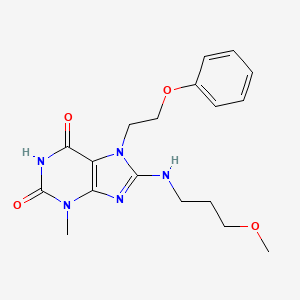![molecular formula C15H15F4N5OS B2613148 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 227957-81-5](/img/structure/B2613148.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a thiadiazole moiety, which contribute to its unique chemical properties and potential therapeutic applications.
作用机制
Target of Action
The primary target of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . This compound is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of ENTs, which can disrupt nucleotide synthesis and the regulation of adenosine function . The specific cellular effects are subject to ongoing research.
生化分析
Biochemical Properties
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound exhibits selective inhibition towards ENT2 over ENT1, making it a valuable tool for studying nucleoside transport mechanisms. The interaction with ENTs involves binding to the transporter proteins, thereby blocking the uptake of nucleosides such as uridine .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inhibiting nucleoside transport, which can affect cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ENT2 by this compound leads to a reduction in the availability of nucleosides for DNA and RNA synthesis, thereby impacting cell proliferation and survival . Additionally, the compound does not affect cell viability, protein expression, or internalization of ENTs, indicating its specificity and potential for targeted therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through irreversible and non-competitive inhibition of ENTs. The compound binds to a unique site on the transporter proteins, distinct from conventional inhibitors, which results in a reduction of the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for the substrate . Molecular docking studies have shown that the binding site of this compound in ENT1 differs from other inhibitors, highlighting its novel mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under experimental conditions, and its inhibitory effects on nucleoside transporters are sustained over prolonged periods . Long-term studies have shown that the compound does not degrade significantly, maintaining its efficacy in inhibiting nucleoside uptake
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as disruptions in cellular metabolism and potential toxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleoside synthesis and degradation . Its inhibition of ENT2 affects the metabolic flux of nucleosides, leading to alterations in metabolite levels and impacting overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to these proteins, which facilitate its movement across cellular membranes . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on nucleoside transporters . Targeting signals and post-translational modifications may play a role in its localization, ensuring that it reaches the appropriate sites of action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production while maintaining the integrity of the compound.
化学反应分析
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of human equilibrative nucleoside transporters.
Medicine: Explored for its anticonvulsant activity and potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a selective inhibitor of ENT2 over ENT1 sets it apart from other similar compounds .
属性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5OS/c16-10-3-1-2-4-11(10)24-7-5-23(6-8-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-4H,5-9H2,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGRSPGPRSVGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile](/img/structure/B2613065.png)
![N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2613066.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2613067.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine](/img/structure/B2613071.png)
![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)

![2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2613078.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)


![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2613087.png)
